8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and behavior. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane include:
8-azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core structure but differ in their functional groups.
Fluorophenoxybenzoyl compounds: These compounds contain the fluorophenoxybenzoyl moiety but may have different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3/c26-18-4-8-21(9-5-18)30-23-3-1-2-17(14-23)25(29)28-19-6-7-20(28)16-24(15-19)31-22-10-12-27-13-11-22/h1-5,8-14,19-20,24H,6-7,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHCJHDWYJDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)OC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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